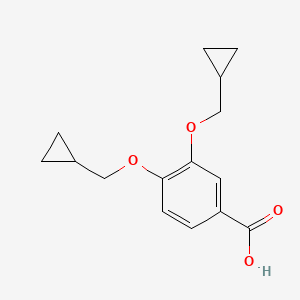

3,4-Bis(cyclopropylmethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Bis(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of two cyclopropylmethoxy groups attached to a benzoic acid core. It is typically found as a white to yellow powder or crystals .

Vorbereitungsmethoden

The synthesis of 3,4-Bis(cyclopropylmethoxy)benzoic acid involves several steps. One common method starts with the preparation of the intermediate 3,4-dihydroxybenzoic acid. This intermediate is then subjected to a reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate, leading to the formation of this compound . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Analyse Chemischer Reaktionen

3,4-Bis(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have investigated the potential of 3,4-bis(cyclopropylmethoxy)benzoic acid as an antimicrobial agent. It has been shown to exhibit activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a potential application in treating inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Efficacy | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, indicating strong potential as a therapeutic agent. |

| Inflammation Model | In a murine model of inflammation, administration of this compound resulted in reduced swelling and pain response compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells. |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Modifications to the cyclopropyl groups or the benzoic acid moiety can significantly alter its biological activity.

- Cyclopropyl Substituents : Variations in the cyclopropyl groups have been shown to impact binding affinity to biological targets.

- Benzoic Acid Derivatives : Derivatives with different substituents on the benzoic acid ring have been synthesized and tested for enhanced potency.

Wirkmechanismus

The mechanism of action of 3,4-Bis(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can prevent the epithelial-mesenchymal transition (EMT) process, which is implicated in various fibrotic diseases .

Vergleich Mit ähnlichen Verbindungen

3,4-Bis(cyclopropylmethoxy)benzoic acid can be compared with other similar compounds such as:

3,4-Bis(difluoromethoxy)benzoic acid: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.

3,4-Bis(methoxy)benzoic acid: This compound lacks the cyclopropyl groups, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities .

Biologische Aktivität

3,4-Bis(cyclopropylmethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22O4, with a molecular weight of approximately 314.38 g/mol. The compound features two cyclopropylmethoxy groups attached to a benzoic acid backbone, which contributes to its unique steric and electronic properties.

Research indicates that this compound interacts with specific molecular targets and pathways. Notably, it has been shown to inhibit the phosphorylation of Smad2/3 proteins involved in the TGF-β1 signaling pathway, which is crucial for various cellular processes including proliferation and differentiation. This inhibition suggests potential applications in conditions characterized by abnormal cell signaling.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has demonstrated inhibitory effects on cancer cell lines, particularly against breast cancer (MCF-7) with an IC50 value of 3.1 μM. The compound's ability to modulate signaling pathways may contribute to its antiproliferative effects.

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammatory responses by inhibiting key mediators involved in inflammation. This activity could have implications for treating diseases associated with chronic inflammation.

Cytochrome P450 Inhibition

This compound has shown potential as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which play significant roles in drug metabolism. This interaction raises concerns about drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on MCF-7 Cell Line | IC50 = 3.1 μM | Potential anticancer agent |

| Inhibition of Smad2/3 | Modulates TGF-β1 signaling | Implications for fibrotic diseases |

| Cytochrome P450 Inhibition | Inhibits CYP1A2, CYP2C19, CYP2D6 | Risk of drug interactions |

Case Study: Antiproliferative Effects

In a study examining the antiproliferative effects on various cancer cell lines, this compound was found to selectively inhibit the growth of MCF-7 cells. The study highlighted the compound's mechanism involving the modulation of cell cycle regulators and apoptosis pathways.

Eigenschaften

IUPAC Name |

3,4-bis(cyclopropylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c16-15(17)12-5-6-13(18-8-10-1-2-10)14(7-12)19-9-11-3-4-11/h5-7,10-11H,1-4,8-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSFZUGHYOLAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)O)OCC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.